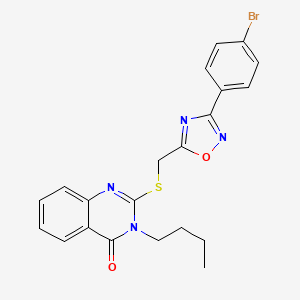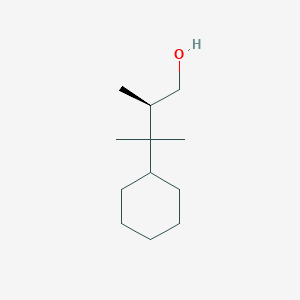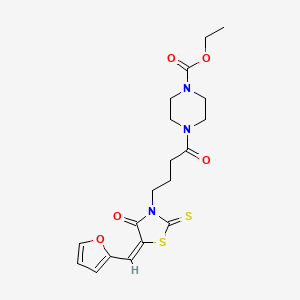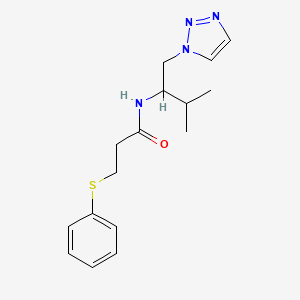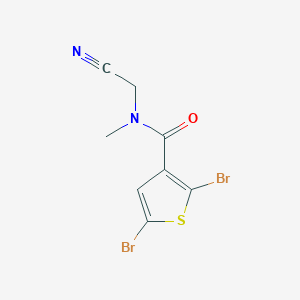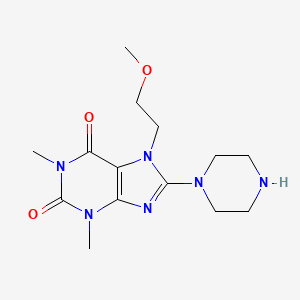![molecular formula C20H22ClNO5 B2515152 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 1421445-82-0](/img/structure/B2515152.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, the synthesis of other benzamide compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, involves characterizing the compound using various spectroscopic techniques after synthesis . These methods could potentially be applied to the synthesis and characterization of the compound .
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal structure of benzamide derivatives . The molecular geometry and vibrational frequencies are often calculated using density functional theory (DFT) . These studies provide detailed information on the molecular structure, which is crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by various substituents on the benzamide ring. For instance, the presence of a 3,5-dinitrophenyl group in a benzamide derivative leads to colorimetric sensing behavior due to a deprotonation-enhanced intramolecular charge transfer mechanism . The chemical reactivity can also be assessed through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT . The intermolecular interactions, such as hydrogen bonding and π-interactions, significantly influence the solid-state properties and can be analyzed through Hirshfeld surface analysis and DFT calculations . Additionally, the antibacterial properties of certain benzamide derivatives against MRSA have been evaluated, indicating potential medicinal applications .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis Techniques : Novel synthesis methods have been developed for compounds with complex structures, including benzamide derivatives, highlighting the intricate steps involved in creating these molecules. For instance, the synthesis of lercanidipine hydrochloride involved multiple steps, starting from alkylation of benzene to the final target product, demonstrating the complexity and efficiency of modern synthetic chemistry (Li Guo-ping, 2005).
Antioxidant Activity : Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown that these compounds can exhibit potent antioxidant activities, with some derivatives outperforming known antioxidants like ascorbic acid. This underscores the potential of structurally complex benzamide derivatives in contributing to antioxidant research and application (I. Tumosienė et al., 2019).
Antimicrobial and Antifungal Activities : Certain benzamide derivatives have been synthesized and shown to possess promising antibacterial and antifungal properties. This suggests their potential utility in developing new antimicrobial agents for various applications, reinforcing the importance of structural diversity in drug discovery (Mukesh C. Patel & D. Dhameliya, 2010).
Neuroleptic Activity : Benzamides synthesized as potential neuroleptics demonstrated inhibitory effects on stereotyped behavior in rats, illustrating the potential of certain benzamide derivatives in neuroleptic drug development. This research highlights the diverse therapeutic potentials of benzamide compounds beyond their structural complexity (S. Iwanami et al., 1981).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a benzo[d][1,3]dioxole structure are often found in benzylisoquinoline alkaloids . These alkaloids have a wide range of biological activities and can interact with various targets, including enzymes, receptors, and ion channels.
Mode of Action
The interaction of these compounds with their targets can lead to changes in the target’s function. For example, they might inhibit an enzyme’s activity or modulate a receptor’s signaling .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can affect its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-20(2,27-15-6-4-14(21)5-7-15)19(24)22-10-9-16(23)13-3-8-17-18(11-13)26-12-25-17/h3-8,11,16,23H,9-10,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFRESXJRSKFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC(C1=CC2=C(C=C1)OCO2)O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

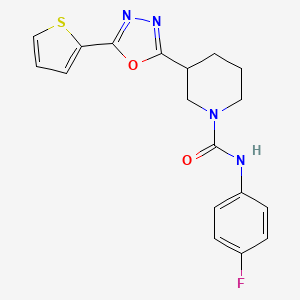
![1-Spiro[3,4-dihydrochromene-2,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2515071.png)
![2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2515072.png)
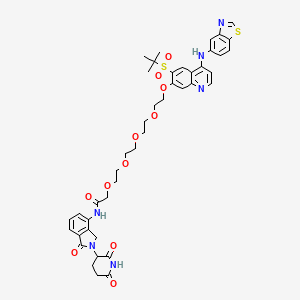
![N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2515076.png)
